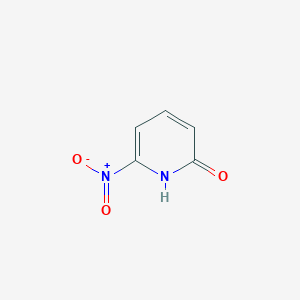

6-Nitropyridin-2-ol

CAS No.: 213113-45-2

Cat. No.: VC7958564

Molecular Formula: C5H4N2O3

Molecular Weight: 140.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213113-45-2 |

|---|---|

| Molecular Formula | C5H4N2O3 |

| Molecular Weight | 140.1 g/mol |

| IUPAC Name | 6-nitro-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) |

| Standard InChI Key | XVVDYCAYALHWBJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=O)NC(=C1)[N+](=O)[O-] |

Introduction

Synthesis and Preparation Methods

Nitration and Diazotization Pathways

The synthesis of nitropyridine derivatives often involves nitration of pyridine precursors followed by functional group modifications. For example, 4-chloro-3-nitropyridin-2-ol is synthesized via nitration of 4-chloro-2-aminopyridine using a nitrating mixture (HNO₃/H₂SO₄), yielding 4-chloro-2-amino-3-nitropyridine, which undergoes diazotization with NaNO₂/HCl and hydrolysis to form the final product . Adapting this methodology, 6-nitropyridin-2-ol could be synthesized through analogous nitration and deamination steps, with careful control of reaction conditions to direct nitro group placement.

Industrial-Scale Production Considerations

Industrial synthesis emphasizes scalability and purity. Continuous flow reactors and optimized nitration conditions (e.g., temperature control at 0–5°C during diazotization) enhance yield and reduce byproducts . Post-synthesis purification via solvent extraction (e.g., dichloromethane) and crystallization ensures high-purity 6-nitropyridin-2-ol for downstream applications.

Physicochemical Properties

The nitro group’s electron-withdrawing effect and the hydroxyl group’s hydrogen-bonding capacity influence solubility and stability. Computational models predict a planar aromatic system with intramolecular hydrogen bonding between the -OH and nitro oxygen .

Photostability and Excited-State Dynamics

Recent studies on 6-amino-5-nitropyridin-2-ol (a structural analog) reveal exceptional photostability due to rapid nonradiative decay pathways . Upon UV excitation, the compound undergoes sub-picosecond internal conversion mediated by nitro group rotation, avoiding harmful triplet states or photoproducts . While direct data on 6-nitropyridin-2-ol are lacking, its similar nitro-aromatic structure suggests analogous photodynamic behavior, making it a candidate for light-stable applications in optoelectronics or photoresists.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring, directing incoming electrophiles to meta positions. For example, halogenation or sulfonation would occur at the 4-position relative to the nitro group.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 6-aminopyridin-2-ol.

-

Oxidation: Strong oxidizers (e.g., KMnO₄) may cleave the aromatic ring, forming dicarboxylic acids.

Coordination Chemistry

The hydroxyl and nitro groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Industrial and Research Applications

Pharmaceutical Intermediates

Nitropyridines serve as precursors to bioactive molecules. For instance, 6-nitropyridin-2-ol could be reduced to aminopyridines for antibiotic development .

Materials Science

Nitroaromatic compounds enhance the dielectric properties of polymers. Incorporating 6-nitropyridin-2-ol into epoxy resins may improve thermal stability and adhesion .

Synthetic Biology

While hachimoji DNA uses 6-amino-5-nitropyridin-2-ol , 6-nitropyridin-2-ol’s nitro group offers alternative hydrogen-bonding motifs for artificial genetic systems.

Comparison with Related Nitropyridinols

Future Directions and Challenges

Current research gaps include experimental validation of 6-nitropyridin-2-ol’s photodynamics and catalytic potential. Advances in computational chemistry (e.g., DFT simulations) could predict reaction pathways and optimize synthesis protocols. Environmental and toxicological studies are also needed to assess ecological impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume